molecular formula C9H14O3 B13242356 Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13242356
M. Wt: 170.21 g/mol
InChI Key: MGVHIUZGMAFMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach involves the conversion of methyleneoxetanes to oxaspirohexanes under modified Simmons–Smith conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The compound undergoes isomerization to form 3-hydroxymethylbicyclobutane derivatives, which can then participate in further chemical reactions . The specific pathways and molecular targets involved in these reactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of methyl groups at positions 2 and 4. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1862387-71-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
IUPAC Name This compound
CAS Number 1862387-71-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spiro compound : This can be achieved through cyclization reactions involving appropriate precursors.
  • Carboxylation : The introduction of the carboxylate group is often performed using carbon dioxide in the presence of a catalyst.

Pharmacological Effects

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence to support its potential role in reducing inflammation in cellular models.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. Specific mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Disruption of bacterial cell wall synthesis.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations ranging from 50 to 200 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus100
    Escherichia coli>200
  • Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% compared to untreated controls.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-5-9(6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

MGVHIUZGMAFMTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.